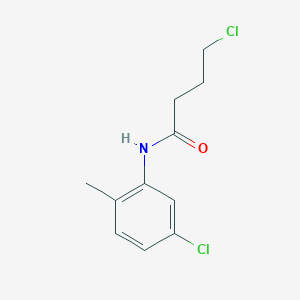

4-chloro-N-(5-chloro-2-methylphenyl)butanamide

CAS No.:

Cat. No.: VC14662462

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13Cl2NO |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 4-chloro-N-(5-chloro-2-methylphenyl)butanamide |

| Standard InChI | InChI=1S/C11H13Cl2NO/c1-8-4-5-9(13)7-10(8)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

| Standard InChI Key | FRDQBVOBJLUPRO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCCCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide consists of a butanamide backbone with a chlorine atom at the fourth carbon position and an aromatic ring substituted with chlorine and methyl groups at positions 5 and 2, respectively. The IUPAC name reflects this substitution pattern: N-(5-chloro-2-methylphenyl)-4-chlorobutanamide.

Table 1: Physicochemical Properties

The presence of two chlorine atoms enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems. The methyl group at the phenyl ring’s ortho position may sterically influence binding interactions with enzymatic pockets .

Synthetic Pathways and Optimization

Amidation Reaction

The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)butanamide likely involves reacting 4-chlorobutanoyl chloride with 5-chloro-2-methylaniline under Schotten-Baumann conditions . This method, validated for analogous compounds, proceeds via nucleophilic acyl substitution:

Key Considerations:

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both acyl chlorides and aromatic amines .

-

Temperature Control: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis of the acyl chloride .

-

Yield Optimization: Literature reports for similar syntheses cite yields of 65–78% after purification via column chromatography .

Pharmacological Profile and Mechanisms

Anti-Inflammatory Activity

Structural analogs, such as 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and reducing prostaglandin E2 (PGE2) synthesis . The chlorine substituents in 4-chloro-N-(5-chloro-2-methylphenyl)butanamide may enhance binding affinity to COX-2’s hydrophobic pocket, analogous to the mechanism of ketorolac .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Related Butanamides

The dual chloro substitution in 4-chloro-N-(5-chloro-2-methylphenyl)butanamide may confer superior metabolic stability compared to mono-chlorinated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .

Challenges and Future Directions

Synthetic Scalability

Large-scale production faces hurdles in isolating the target compound from regioisomeric byproducts. Advanced techniques like continuous-flow chemistry could enhance reproducibility .

Target Identification

High-throughput screening against kinase libraries and GPCR panels is warranted to elucidate precise mechanisms. Molecular docking studies predict affinity for p38 MAP kinase, a target in inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume